1-[1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
Description
1-[1-(2,3,5,6-Tetramethylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a triazole derivative featuring a pyrrolidine ring substituted at the 3-position with a bulky 2,3,5,6-tetramethylbenzenesulfonyl (mesitylenesulfonyl) group.
Properties
IUPAC Name |
1-[1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-11-9-12(2)14(4)16(13(11)3)23(21,22)19-7-5-15(10-19)20-8-6-17-18-20/h6,8-9,15H,5,7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKDREFWEFVINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(C2)N3C=CN=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Tetramethylphenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using reagents such as sulfonyl chlorides.
Formation of the Triazole Ring: The final step involves the cycloaddition reaction to form the triazole ring, often using azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 1H-1,2,3-triazoles typically involves the reaction of azides with alkynes via the click chemistry approach. This method is favored due to its efficiency and selectivity. The specific synthesis route for the compound may involve:
- Formation of the pyrrolidine ring.
- Introduction of the sulfonyl group.
- Coupling with a suitable azide to form the triazole moiety.
Biological Activities
Triazoles are recognized for their broad spectrum of biological activities. The specific applications of 1-[1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole include:
Antimicrobial Activity
Triazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that compounds similar to this triazole exhibit effectiveness against various bacterial strains and fungi. For instance:
- Antifungal Activity : Research has shown that certain triazole compounds are effective against strains of Candida, with some exhibiting lower minimum inhibitory concentrations compared to established antifungal agents like fluconazole .
Anticancer Properties
Triazoles have been investigated for their potential anticancer activities. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation:
- Compounds containing triazole rings have shown efficacy in inhibiting growth across multiple cancer cell lines . For example, derivatives have been developed that demonstrate cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
Anti-inflammatory Effects
Research indicates that triazoles can modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory diseases.
Pharmacological Applications
The pharmacological significance of this compound extends to several therapeutic areas:
Antiviral Applications
Triazoles have been studied for their antiviral properties. Some derivatives have shown activity against viruses by interfering with viral replication processes.
Agricultural Uses
Due to their antimicrobial properties, triazoles are also utilized in agriculture as fungicides and bactericides to protect crops from various pathogens .
Case Studies
Several studies highlight the effectiveness of triazole derivatives:
Mechanism of Action
The mechanism of action of 1-[1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Triazole Derivatives
Structural and Functional Differences
The compound’s key distinguishing feature is the mesitylenesulfonyl group, which introduces steric bulk and electron-withdrawing properties. This contrasts with other triazoles, such as:
Table 1: Comparison of Key Triazole Derivatives
Key Observations:
- Steric and Electronic Effects : The mesitylenesulfonyl group in the target compound likely improves binding to hydrophobic enzyme pockets compared to smaller substituents in 1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole . However, it may reduce solubility relative to fluorinated analogs like Compound 4 .
- Binding Efficacy : While S8000011 achieved a free binding energy of -9.8 kcal/mol with IMPDH due to its chloronaphthalenyloxy group , the target compound’s mesitylenesulfonyl group could offer comparable or superior binding via π-π stacking or sulfone-mediated hydrogen bonds.
Biological Activity
The compound 1-[1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 327.40 g/mol. The structural features include a triazole ring and a pyrrolidine moiety substituted with a tetramethylbenzenesulfonyl group.
Anticholinesterase Activity
Research indicates that 1H-1,2,3-triazole derivatives exhibit significant anticholinesterase activity. A study synthesized various triazole compounds and evaluated their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Among these derivatives, some demonstrated promising IC50 values ranging from 7.31 μM to 34.1 μM against AChE and BuChE respectively .
Table 1: Anticholinesterase Activity of Triazole Derivatives
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| Compound A | 7.31 | 34.1 |
| Compound B | 10.5 | 31.8 |
| Compound C | 12.0 | 54.3 |
Antitumor Activity
The triazole scaffold has been linked to antitumor properties. For instance, derivatives containing the triazole ring have shown antiproliferative effects against various non-small cell lung cancer (NSCLC) cell lines such as PC-9 and A549 . The mechanism appears to involve inhibition of EGFR tyrosine kinase activity.
Antimicrobial Effects
Triazole compounds have also been reported to exhibit antimicrobial properties. A study highlighted that certain derivatives displayed significant activity against Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is heavily influenced by their structural configuration. Modifications at specific positions on the triazole ring or the attached groups can enhance or diminish their efficacy:
- Substituents on the Triazole Ring : Electron-donating groups generally improve activity against cholinesterases.
- Pyrrolidine Modifications : Altering the substituents on the pyrrolidine ring can significantly impact binding affinity and selectivity towards AChE and BuChE.
Case Study 1: Synthesis and Evaluation
A series of triazole-containing compounds were synthesized through a click chemistry approach involving azide-alkyne cycloaddition. The evaluation revealed that specific derivatives exhibited higher potency against cholinesterases compared to standard drugs like donepezil .
Case Study 2: In Vivo Studies
Further investigations included in vivo studies where selected compounds demonstrated reduced tumor growth in animal models of NSCLC, supporting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
